molecular formula C6H7NO3 B1309851 Methyl 5-aminofuran-2-carboxylate CAS No. 22600-30-2

Methyl 5-aminofuran-2-carboxylate

Cat. No.: B1309851
CAS No.: 22600-30-2
M. Wt: 141.12 g/mol
InChI Key: KLKQGSISBRVCTK-UHFFFAOYSA-N
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Description

Methyl 5-aminofuran-2-carboxylate is a chemical compound with the molecular formula C6H7NO3 and a molecular weight of 141.13 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-aminofuran-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 5-nitrofuran-2-carboxylic acid with methanol in the presence of a catalyst to form methyl 5-nitrofuran-2-carboxylate. This intermediate is then reduced using hydrogen gas and a palladium catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to form the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 5-aminofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-aminofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl furan-2-carboxylate: Lacks the amino group, making it less reactive in certain chemical reactions.

    Methyl 5-nitrofuran-2-carboxylate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    Methyl 5-hydroxymethylfuran-2-carboxylate:

Uniqueness

Methyl 5-aminofuran-2-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.

Biological Activity

Methyl 5-aminofuran-2-carboxylate (MAFC) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of MAFC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MAFC is characterized by its furan ring and an amino group, which contribute to its biological interactions. The molecular formula for MAFC is C6H7NO3C_6H_7NO_3 with a molecular weight of 141.12 g/mol . The presence of the amino group allows for hydrogen bonding with various biological molecules, enhancing its potential for interaction with proteins and nucleic acids.

The biological activity of MAFC can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • π-π Interactions : The furan ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting protein conformation and activity.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions, which may lead to the formation of biologically active derivatives.

Anticancer Activity

Research indicates that MAFC exhibits significant anticancer properties. In vitro studies have demonstrated that MAFC can inhibit the growth of various cancer cell lines. For instance:

  • HeLa Cells : MAFC showed cytotoxic effects with an IC50 value indicating effective inhibition at low concentrations.
  • HepG2 Cells : Similar inhibitory effects were observed in liver cancer cell lines, suggesting a broad spectrum of anticancer activity .

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of MAFC against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that MAFC can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the biological activity of MAFC:

  • Cytotoxicity Studies : A study published in Oriental Journal of Chemistry reported on the synthesis and biological activity of MAFC derivatives. It was found that certain derivatives exhibited potent cytotoxicity against HeLa cells with IC50 values as low as 62.37 µg/mL .
  • Antimicrobial Efficacy : Another study indicated that MAFC derivatives displayed significant antibacterial activity against pathogenic strains, with MIC values around 250 µg/mL for certain bacterial species .
  • Interaction with Biological Targets : Preliminary studies suggest that MAFC interacts with specific cellular pathways, potentially influencing apoptosis in cancer cells through modulation of key signaling pathways .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerHeLa62.37 µg/mL
AnticancerHepG2Not specified
AntimicrobialGram-positive bacteria250 µg/mL
AntimicrobialGram-negative bacteriaNot specified

Properties

IUPAC Name

methyl 5-aminofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKQGSISBRVCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408031
Record name methyl 5-aminofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22600-30-2
Record name methyl 5-aminofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-aminofuran-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of methyl 5-nitro-2-furoate (13 g, 76 mmol) and 10% Pd/C (1.3 g) in ethanol (150 mL) was shaken under an atmosphere of hydrogen at 40 psi for 18 h. The reaction mixture was filtered through diatomaceous earth and concentrated under reduced pressure to afford a crude oil. Purification by flash column chromatography (silica, 1:1 hexanes/ethyl acetate) provided methyl 5-amino-2-furoate (5.6 g): 1H NMR (500 MHz, CDCl3) δ 7.11-7.10 (m, 1H), 5.31-5.29 (m, 1H), 4.31 (br s, 2H), 3.84 (s, 3H).
Quantity
13 g
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150 mL
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1.3 g
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catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 100 mg of methyl 5-nitro-2-furoate (Lancaster Synthesis, Windham, N.H., USA) in 20 ml of EtOAc was stirred with 20 mg of Pd/C (10%) under one atmospheric pressure of hydrogen gas. After at RT for 2 hours, the mixture was filtered through a celite pad and concentrated. Pure methyl 5-amino-2-furoate was obtained by purification on a fresh silica gel column eluted with 30% EtOAc in hexane.
Quantity
100 mg
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reactant
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20 mL
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20 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using Methyl 5-aminofuran-2-carboxylate in the synthesis of Furo[2,3-b]pyridines?

A1: While the provided research abstract doesn't explicitly mention this compound, it focuses on the synthesis of Furo[2,3-b]pyridines using 5-aminofuran as a starting material []. This compound, a derivative of 5-aminofuran, could potentially serve as an alternative starting material for similar cyclocondensation reactions.

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